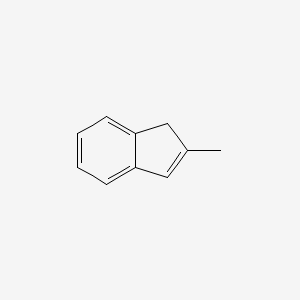

2-Methyl-1H-indene

Description

BenchChem offers high-quality 2-Methyl-1H-indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1H-indene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-8-6-9-4-2-3-5-10(9)7-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAXEHWHSLANOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176173 | |

| Record name | 1H-Indene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-47-1 | |

| Record name | 2-Methylindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-INDENE, 2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22LC0EG9LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the Indene Scaffold

An In-depth Technical Guide to the Synthesis of 2-Methyl-1H-indene from Simple Precursors

2-Methyl-1H-indene (CAS: 2177-47-1) is a bicyclic aromatic hydrocarbon comprising a benzene ring fused to a cyclopentene ring, with a methyl substituent at the 2-position.[1][2] This scaffold is a crucial building block in organic synthesis, serving as a precursor for pharmaceuticals, agrochemicals, dyes, and fragrances.[3][4] Notably, the indene core is a key component in ligands for organometallic catalysts, such as those used in olefin polymerization, and is present in various bioactive molecules.[5] Its reactivity, particularly in electrophilic substitution and polymerization, makes it a versatile intermediate for constructing more complex molecular architectures.[1]

This guide provides a detailed exploration of robust and scalable synthetic strategies for 2-Methyl-1H-indene, focusing on pathways that begin with simple, commercially available precursors. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer field-proven insights into the causality behind procedural choices, targeting researchers and professionals in chemical and pharmaceutical development.

Strategy 1: Intramolecular Cyclization and Dehydration via an Indanone Intermediate

This is arguably the most common and reliable laboratory-scale approach. The strategy involves two main stages: first, the synthesis of 2-methyl-1-indanone via an intramolecular Friedel-Crafts acylation, and second, the conversion of the indanone to the target indene through reduction and dehydration. This pathway offers excellent control over the final product's structure.

Part A: Synthesis of 2-Methyl-1-indanone via Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a powerful method for forming cyclic ketones where the aromatic ring acts as the nucleophile and an acyl group on a tethered side chain acts as the electrophile.[6] For 2-methyl-1-indanone, a suitable precursor is 3-phenylbutanoic acid. The reaction is typically promoted by a strong Lewis acid like AlCl₃ or a protic acid like polyphosphoric acid (PPA).[7]

Mechanism: The reaction begins with the conversion of the carboxylic acid to a more reactive acylating agent, typically an acyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The Lewis acid (e.g., AlCl₃) then coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich benzene ring in an intramolecular electrophilic aromatic substitution. A subsequent deprotonation-aromatization step yields the cyclic ketone, 2-methyl-1-indanone.

Diagram 1: Mechanism of Intramolecular Friedel-Crafts Acylation

Caption: Workflow for 2-methyl-1-indanone synthesis.

Part B: Reduction and Dehydration of 2-Methyl-1-indanone

With the indanone in hand, the final steps involve creating the double bond of the indene ring. This is achieved by first reducing the ketone to a secondary alcohol (2-methyl-1-indanol), followed by an acid-catalyzed elimination of water (dehydration).

Causality in Experimental Choices:

-

Reduction: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction. It is a mild and selective reducing agent for ketones and aldehydes, which is advantageous as it does not reduce the aromatic ring. Its ease of handling and safety profile in alcoholic solvents like methanol or ethanol make it superior to stronger, more hazardous reagents like lithium aluminum hydride (LiAlH₄) for this specific transformation.

-

Dehydration: A strong acid catalyst is required to facilitate the elimination of water from the alcohol. p-Toluenesulfonic acid (p-TsOH) is frequently used because it is a strong, non-oxidizing, and crystalline solid that is easy to handle.[8] The reaction is often performed in a non-polar solvent like toluene with a Dean-Stark apparatus to azeotropically remove the water formed, driving the equilibrium towards the alkene product according to Le Châtelier's principle.

Experimental Protocol: Synthesis of 2-Methyl-1H-indene from 2-Methyl-1-indanone [8]

-

Reduction of 2-Methyl-1-indanone:

-

In a round-bottom flask, dissolve 2-methyl-1-indanone (1.0 eq) in methanol or ethanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting ketone.

-

Carefully quench the reaction by the slow addition of water, followed by dilute HCl to neutralize excess NaBH₄.

-

Extract the product (2-methyl-1-indanol) with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude alcohol is often of sufficient purity to proceed to the next step.

-

-

Dehydration of 2-Methyl-1-indanol:

-

Combine the crude 2-methyl-1-indanol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.05 eq) in toluene in a flask equipped with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap.

-

Continue heating until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene by rotary evaporation.

-

The crude product can be purified by column chromatography (eluent: hexane/dichloromethane) or vacuum distillation to yield pure 2-Methyl-1H-indene.

-

Data Summary for the Indanone to Indene Conversion

| Step | Key Reagents | Solvent | Temperature | Typical Yield | Reference |

| Reduction | NaBH₄ | Methanol/Ethanol | 0 °C to RT | >95% (crude) | Standard Procedure |

| Dehydration | p-TsOH (cat.) | Toluene | Reflux (~110 °C) | 82% (purified) | [8] |

Strategy 2: Direct Brønsted Acid-Catalyzed Cyclization of 1,3-Dienes

A more atom-economical approach involves the direct cyclization of suitably substituted acyclic precursors. The Brønsted acid-catalyzed cyclization of diaryl- or alkyl aryl-1,3-dienes provides an efficient route to substituted indenes under mild conditions.[9] This method leverages the formation of a stable benzylic carbocation to initiate the ring-closing reaction.

Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution pathway. A strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), protonates the diene at the terminal position, following Markovnikov's rule to generate the most stable carbocation.[9] In the case of an aryl-substituted diene, this results in a highly stabilized benzylic carbocation. This carbocation then acts as the electrophile in an intramolecular attack on the tethered aromatic ring. The final step is the deprotonation of the resulting sigma complex, which regenerates the aromaticity of the benzene ring and releases the acid catalyst, affording the indene product.

Causality in Experimental Choices:

-

Catalyst: Trifluoromethanesulfonic acid (TfOH) is often superior to other acids or transition-metal catalysts for this transformation.[9] Its extremely high acidity (superacid) allows for efficient carbocation generation even at low catalytic loadings (e.g., 5 mol%), and its non-nucleophilic conjugate base minimizes side reactions.

-

Solvent: A non-coordinating, inert solvent like dichloromethane (DCM) is ideal. It readily dissolves the organic substrates and the catalyst without interfering with the cationic intermediates.

Diagram 2: Mechanism of Brønsted Acid-Catalyzed Diene Cyclization

Caption: Key steps in the acid-catalyzed formation of an indene.

Experimental Protocol: General Procedure for Indene Synthesis via Diene Cyclization [9]

-

Preparation: To a solution of the appropriate alkyl aryl-1,3-diene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add trifluoromethanesulfonic acid (TfOH) (0.05 eq) dropwise at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the substrate.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: After filtering and concentrating the solvent under reduced pressure, purify the crude product by flash column chromatography on silica gel to yield the pure indene derivative.

This method is notable for its high yields, mild conditions, and tolerance for a variety of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents.[9]

Conclusion and Future Outlook

The synthesis of 2-Methyl-1H-indene can be approached through several effective strategies. The indanone-based route offers a robust, stepwise method with high yields and well-understood transformations, making it ideal for controlled laboratory synthesis. The direct acid-catalyzed cyclization of dienes represents a more modern and atom-economical alternative, characterized by mild conditions and operational simplicity.[9]

For professionals in drug development and materials science, the choice of synthetic route will depend on factors such as precursor availability, scalability, cost, and functional group compatibility. As the field of organic synthesis advances, new catalytic systems, including photocatalytic and transition-metal-catalyzed methods, continue to emerge, offering even more efficient and sustainable pathways to the indene scaffold and its derivatives.[10][11] These ongoing innovations promise to expand the synthetic toolbox, facilitating the discovery and development of novel molecules based on this valuable structural motif.

References

-

Synthesis of indenes . Organic Chemistry Portal. Available from: [Link]

-

Babawale, F., Ghosh, I., & König, B. Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes . Journal of Organic Chemistry. Available from: [Link]

-

Babawale, F., Ghosh, I., & König, B. Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes . ACS Publications. Available from: [Link]

-

The aromatic aldehydes and ketones used in the synthesis of imine derivatives . ResearchGate. Available from: [Link]

-

Shekhar, C., & Satyanarayana, G. Acid-Mediated Cascade Cyclization Pathway to Indeno[2,1-c]chromen-6(7H)-ones . MDPI. Available from: [Link]

-

The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes . RSC Publishing. Available from: [Link]

-

Eom, D., Park, S., Park, Y., Ryu, T., & Lee, P. H. Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes . Organic Chemistry Portal. Available from: [Link]

-

Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. Available from: [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation . Organic Syntheses. Available from: [Link]

-

Study on the Acid⁃Catalyzed Cyclization Reaction of Allylbenzenes and Tetrazine . Liaoning Shihua University Journal. Available from: [Link]

-

Wittig reaction . Wikipedia. Available from: [Link]

-

Grignard reagent . Wikipedia. Available from: [Link]

-

The Wittig Reaction: Synthesis of Alkenes . University Website. Available from: [Link]

-

Indanone synthesis . Organic Chemistry Portal. Available from: [Link]

-

20.4. The Wittig reaction | Organic Chemistry II . Lumen Learning. Available from: [Link]

-

Wittig Reaction . Organic Chemistry Portal. Available from: [Link]

-

Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives . ResearchGate. Available from: [Link]

-

Intramolecular Cyclization . MDPI Encyclopedia. Available from: [Link]

-

Moglioni, A. G., Tombari, D. G., & Moltrasio Iglesias, G. Y. Synthesis and Structure of 7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene . Journal of Chemical Research (S). Available from: [Link]

-

Benzalacetone . Organic Syntheses. Available from: [Link]

-

1H-Indene, 2-methyl- . PubChem. Available from: [Link]

-

Evidence for a Morin Type Intramolecular Cyclization of an Alkene with a Phenylsulfenic Acid Group in Neutral Aqueous Solution . NIH National Center for Biotechnology Information. Available from: [Link]

- Process for the preparation of grignard reagents and their utilization in organic syntheses. Google Patents.

-

friedel-crafts reactions of benzene and methylbenzene . Chemguide. Available from: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. Available from: [Link]

-

The 1H-indene and some examples of indene pharmaceuticals . ResearchGate. Available from: [Link]

-

Shekhar, C., & Satyanarayana, G. Acid-Mediated Cascade Cyclization Pathway to Indeno[2,1-c]chromen-6(7H)-ones . PubMed. Available from: [Link]

-

Friedel-Crafts Alkylation . Beyond Benign. Available from: [Link]

-

12.4 Grignard Reagents | Organic Chemistry . YouTube. Available from: [Link]

-

Intramolecular Friedel-Crafts Reactions . Master Organic Chemistry. Available from: [Link]

Sources

- 1. CAS 2177-47-1: 2-Methylindene | CymitQuimica [cymitquimica.com]

- 2. 1H-Indene, 2-methyl- | C10H10 | CID 16587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Methylindene | 2177-47-1 [chemicalbook.com]

- 9. Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes [organic-chemistry.org]

- 10. Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. | Read by QxMD [read.qxmd.com]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-Methyl-1H-indene: A Technical Guide

Introduction

2-Methyl-1H-indene (CAS No. 2177-47-1) is a bicyclic aromatic hydrocarbon of significant interest in organic synthesis and materials science.[1] Its utility as a building block for more complex molecules necessitates a thorough understanding of its structural and electronic properties.[1] This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-1H-indene, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive reference for the unambiguous identification and characterization of this compound.

The structural integrity of any synthesized compound is paramount, and spectroscopic techniques provide the foundational evidence for its confirmation. This guide moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure of 2-Methyl-1H-indene and its spectral features. Each section is designed to be a self-validating system, where the interpretation of one spectroscopic method corroborates the findings of the others, ensuring a high degree of confidence in the assigned structure.

Molecular Structure and Isomerism

Understanding the isomeric possibilities of a molecule is the first step in a robust spectroscopic analysis. For 2-Methyl-1H-indene, the primary isomer of interest is the 1H-tautomer. It is crucial to distinguish this from other potential isomers, such as 2-methyl-3H-indene, as their spectroscopic signatures would differ significantly. The numbering convention for the indene ring system is critical for the correct assignment of NMR signals.

Caption: Molecular structure of 2-Methyl-1H-indene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular connectivity map can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Methyl-1H-indene provides a wealth of information regarding the number of different types of protons, their electronic environments, and their spatial relationships.

Data Summary: ¹H NMR of 2-Methyl-1H-indene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.1 | Multiplet | 4H | Aromatic protons (H4, H5, H6, H7) |

| ~6.5 | Singlet | 1H | Vinylic proton (H3) |

| ~3.3 | Singlet | 2H | Methylene protons (H1) |

| ~2.1 | Singlet | 3H | Methyl protons (-CH₃) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

-

Aromatic Region (δ ~7.4-7.1 ppm): The complex multiplet in this region is characteristic of the four protons on the benzene ring. The overlap of these signals is expected due to their similar chemical environments.

-

Vinylic Proton (δ ~6.5 ppm): The downfield shift of this proton is due to its position on a double bond within the five-membered ring. Its singlet nature indicates no adjacent protons for coupling.

-

Methylene Protons (δ ~3.3 ppm): These protons are allylic to the double bond in the five-membered ring and benzylic to the aromatic ring, resulting in a characteristic downfield shift. The appearance as a singlet suggests magnetic equivalence, a common feature in unsubstituted 1H-indenes.

-

Methyl Protons (δ ~2.1 ppm): This upfield singlet corresponds to the three equivalent protons of the methyl group attached to the double bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule.

Data Summary: ¹³C NMR of 2-Methyl-1H-indene

| Chemical Shift (δ, ppm) | Assignment |

| ~145-143 | C3a, C7a |

| ~142 | C2 |

| ~128-124 | Aromatic CH (C4, C5, C6, C7) |

| ~121 | C3 |

| ~38 | C1 |

| ~16 | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

-

Quaternary Carbons (δ ~145-143 ppm): These downfield signals correspond to the two quaternary carbons at the fusion of the two rings (C3a and C7a) and the carbon bearing the methyl group (C2). Their deshielding is due to their sp² hybridization and position within the conjugated system.

-

Aromatic Methine Carbons (δ ~128-124 ppm): This cluster of signals represents the four CH carbons of the benzene ring.

-

Vinylic Methine Carbon (δ ~121 ppm): This signal is assigned to the C3 carbon of the five-membered ring.

-

Methylene Carbon (δ ~38 ppm): The upfield signal corresponds to the sp³ hybridized methylene carbon (C1).

-

Methyl Carbon (δ ~16 ppm): The most upfield signal is characteristic of the methyl group carbon.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Analysis

Caption: Standard workflow for NMR analysis.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-Methyl-1H-indene for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.[2]

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

-

Transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

-

Instrumental Parameters:

-

The choice of spectrometer field strength (e.g., 400 or 500 MHz) will influence the resolution of the spectra. Higher field strengths provide better signal dispersion.

-

For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) is typically adequate.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The acquired free induction decay (FID) is converted into a spectrum via Fourier transformation.

-

Phase and baseline corrections are applied to ensure accurate peak shapes and integration.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Data Summary: IR Spectroscopy of 2-Methyl-1H-indene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium-Strong | Aliphatic C-H stretch (CH₂ and CH₃) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1600, 1480 | Medium-Weak | C=C stretch (aromatic ring) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Interpretation and Causality:

-

C-H Stretching Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic and vinylic). The bands below 3000 cm⁻¹ are due to the C-H bonds of the sp³ hybridized methylene and methyl groups.

-

C=C Stretching Vibrations: The band around 1640 cm⁻¹ is indicative of the carbon-carbon double bond in the five-membered ring. The absorptions at approximately 1600 and 1480 cm⁻¹ are characteristic of the stretching vibrations within the aromatic ring.

-

C-H Bending Vibrations: The strong absorption around 750 cm⁻¹ is a key diagnostic feature for an ortho-disubstituted benzene ring, which is consistent with the structure of 2-Methyl-1H-indene.

Experimental Protocol: IR Spectroscopy

For a liquid sample like 2-Methyl-1H-indene, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a rapid and convenient method.

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

-

Instrument Preparation:

-

Ensure the ATR crystal (commonly diamond) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Collect a background spectrum. This is a critical step to subtract the absorbance of atmospheric carbon dioxide and water vapor from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of neat 2-Methyl-1H-indene directly onto the ATR crystal.

-

Acquire the IR spectrum. Typically, an accumulation of 16 to 32 scans is sufficient to obtain a high-quality spectrum.

-

-

Data Interpretation:

-

The resulting spectrum should be processed (baseline corrected if necessary) and the key absorption bands identified and assigned to their corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's stability and structure.

Data Summary: Mass Spectrometry of 2-Methyl-1H-indene

| m/z | Relative Intensity | Assignment |

| 130 | High | Molecular Ion [M]⁺ |

| 129 | Moderate | [M-H]⁺ |

| 115 | High | [M-CH₃]⁺ (Base Peak) |

Interpretation and Causality:

-

Molecular Ion (m/z 130): The presence of a strong molecular ion peak is consistent with the molecular formula C₁₀H₁₀ (molecular weight ≈ 130.19 g/mol ).[1][3] The stability of the aromatic system contributes to the high abundance of the molecular ion.

-

[M-H]⁺ Fragment (m/z 129): The loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds.

-

[M-CH₃]⁺ Fragment (m/z 115): The loss of a methyl radical (15 Da) to form the base peak at m/z 115 is a highly favorable fragmentation process. This is due to the formation of a stable indenyl cation.

Fragmentation Pathway

Caption: Key fragmentation pathways for 2-Methyl-1H-indene.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing volatile compounds like 2-Methyl-1H-indene, as it separates the analyte from any potential impurities before mass analysis.

-

Sample Preparation:

-

Prepare a dilute solution of 2-Methyl-1H-indene (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

-

GC Parameters:

-

Injector: Split/splitless injector, typically operated in split mode to avoid column overloading. Injector temperature: ~250 °C.

-

Column: A non-polar capillary column (e.g., HP-5MS) is suitable for separating aromatic hydrocarbons.

-

Oven Program: A temperature gradient program is used to ensure good separation and peak shape. For example, start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method for generating reproducible fragmentation patterns for library matching.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: A mass range of m/z 40-300 is typically sufficient to detect the molecular ion and key fragments.

-

Conclusion

The spectroscopic data presented in this guide provides a robust and self-consistent characterization of 2-Methyl-1H-indene. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, the IR spectrum identifies the key functional groups, and the mass spectrum verifies the molecular weight and reveals characteristic fragmentation patterns. By following the outlined experimental protocols, researchers can reliably obtain high-quality data for the unambiguous identification of this important chemical building block. The convergence of these independent spectroscopic methods provides a high degree of confidence in the structural assignment, upholding the principles of scientific integrity and trustworthiness.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16587, 1H-Indene, 2-methyl-. Retrieved from [Link].

-

Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link].

-

NIST (National Institute of Standards and Technology). (n.d.). 2-Methylindene. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

Physical and chemical properties of 2-Methyl-1H-indene

An In-Depth Technical Guide to 2-Methyl-1H-indene

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-1H-indene (CAS No. 2177-47-1). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, physicochemical characteristics, spectroscopic signature, and chemical reactivity. Furthermore, it outlines a standard laboratory synthesis protocol, discusses potential applications, and provides essential safety and handling information. The content is grounded in authoritative data to ensure scientific integrity and practical utility in a research and development setting.

Introduction and Molecular Structure

2-Methyl-1H-indene is an aromatic hydrocarbon comprising a benzene ring fused to a five-membered ring, with a methyl group substituted at the second position of the cyclopentene moiety.[1][2] Its molecular formula is C₁₀H₁₀, and it has a molecular weight of approximately 130.19 g/mol .[3][4][5][6] This compound and its derivatives are of significant interest in organic synthesis and medicinal chemistry, serving as versatile building blocks for more complex molecular architectures.[7] The indene core is a recognized scaffold in the development of pharmacologically active agents.[7][8]

Isomerism and Tautomerism

The placement of the methyl group and the double bond in the five-membered ring leads to several possible isomers, with 1-methylindene and 3-methylindene being the most common alongside the 2-methyl isomer.[7] 2-Methyl-1H-indene is a fluxional molecule, meaning it can undergo rapid structural rearrangements.[3] It exists in equilibrium with its tautomer, 2-methyl-3H-indene, through a process known as a 1,5-hydrogen shift. The 1H-indene tautomer is generally the more stable and thus the predominant form. This tautomerism is a critical consideration in its reactivity and spectroscopic analysis.

Below is a diagram illustrating the structure of 2-Methyl-1H-indene and its relationship with its main positional isomer, 1-Methyl-1H-indene.

Caption: Chemical structures of 2-Methyl-1H-indene and its isomer.

Physical and Chemical Properties

The physicochemical properties of 2-Methyl-1H-indene are crucial for its handling, purification, and application in synthetic chemistry. It typically presents as a transparent to yellow liquid.[]

Summary of Physical Data

The following table summarizes the key physical properties of 2-Methyl-1H-indene, compiled from various chemical databases and suppliers.

| Property | Value | Source(s) |

| CAS Number | 2177-47-1 | [2][4] |

| Molecular Formula | C₁₀H₁₀ | [3][5][] |

| Molecular Weight | 130.19 g/mol | [3][4][5][6] |

| Appearance | Transparent to yellow liquid | [] |

| Density | 0.971 g/cm³ at 25 °C | [3][4][] |

| Melting Point | 3 °C | [][10] |

| Boiling Point | 205.6 °C at 760 mmHg; 45 °C at 0.2 mmHg | [4][] |

| Flash Point | 70.8 - 76 °C | [3][10] |

| Refractive Index (n20/D) | 1.567 | [4][11] |

| LogP (Octanol/Water) | 3.50 | [10] |

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and quality control of 2-Methyl-1H-indene.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, olefinic, methylene, and methyl protons. The methylene protons (at C1) typically appear as a singlet around 3.25 ppm, the methyl protons (at C2) as a singlet around 2.1 ppm, the olefinic proton (at C3) as a multiplet around 6.45 ppm, and the aromatic protons as a multiplet around 7.2 ppm.[11]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the ten carbon atoms in the molecule, with shifts corresponding to their chemical environment (aromatic, olefinic, allylic, and methyl carbons).[6]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a prominent molecular ion peak (M+) at m/z 130.[2][6] The primary fragmentation pathway involves the loss of a hydrogen atom (m/z 129) or a methyl group (m/z 115) to form stable carbocations.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. These include C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2950 cm⁻¹), C=C stretching for both the aromatic and cyclopentene rings (around 1450-1600 cm⁻¹), and C-H bending vibrations.

Chemical Reactivity and Applications

The reactivity of 2-Methyl-1H-indene is dictated by its structural features: the aromatic ring, the double bond in the five-membered ring, and the acidic methylene protons at the C1 position.

Key Reactions

-

Deprotonation: The methylene protons at the C1 position are acidic due to the formation of a resonance-stabilized (and aromatic) indenyl anion upon deprotonation. This anion is a powerful nucleophile, readily participating in reactions with various electrophiles.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), although the conditions must be carefully controlled to avoid side reactions at the five-membered ring.

-

Addition Reactions: The double bond within the cyclopentene ring can undergo addition reactions, such as hydrogenation to form 2-methylindan.[12]

-

Polymerization: Like styrene and indene, 2-Methyl-1H-indene can undergo polymerization, particularly under acidic conditions or in the presence of radical initiators. It has been mentioned in patents related to the modification of copolymer resins.[]

Applications in Research and Drug Development

The indene scaffold is a privileged structure in medicinal chemistry, appearing in various compounds with diverse biological activities.[7] While specific applications of 2-Methyl-1H-indene itself are primarily as a research chemical and building block, indene derivatives have been investigated for various therapeutic areas.[7][8][] The introduction of a methyl group can significantly modulate a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics, which is a key strategy in lead optimization during drug design.[13]

The diagram below illustrates a generalized workflow for utilizing a chemical building block like 2-Methyl-1H-indene in a drug discovery context.

Sources

- 1. 2-Methylindene (CAS 2177-47-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2-Methylindene [webbook.nist.gov]

- 3. 2-Methyl-1H-indene | 2177-47-1 | FM144354 | Biosynth [biosynth.com]

- 4. 2-亚甲基 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 1H-Indene, 2-methyl- | C10H10 | CID 16587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methylindene|Organic Synthesis Reagent [benchchem.com]

- 8. US8217041B2 - Indene derivatives, their preparation and use as medicaments - Google Patents [patents.google.com]

- 10. 2-Methyl-1H-indene | CAS#:2177-47-1 | Chemsrc [chemsrc.com]

- 11. 2-Methylindene | 2177-47-1 [chemicalbook.com]

- 12. 1H-Indene, 2,3-dihydro-2-methyl- [webbook.nist.gov]

- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-1H-indene

This guide provides a comprehensive overview of the methodologies and analytical techniques involved in the determination and interpretation of the crystal structure of 2-Methyl-1H-indene. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental protocols, theoretical underpinnings, and computational analyses that are central to modern crystallographic studies. While the specific crystallographic data for 2-Methyl-1H-indene, referenced in the Crystallography Open Database (COD) under entries 4119296, 4121198, and 4121199, were not publicly accessible at the time of this writing, this guide will use a representative structure of a related indole derivative to illustrate the analytical processes. This approach ensures a thorough and practical exploration of the techniques and insights applicable to the structural analysis of 2-Methyl-1H-indene and similar molecular entities.

Introduction: The Significance of 2-Methyl-1H-indene in a Structural Context

2-Methyl-1H-indene, a substituted derivative of indene, belongs to a class of bicyclic aromatic hydrocarbons that are of significant interest in organic synthesis and materials science.[1][2][3] The indene scaffold is a constituent of various natural products and has been utilized as a ligand in organometallic chemistry and as a building block for polymeric materials. The introduction of a methyl group at the 2-position can influence the molecule's electronic properties, reactivity, and, crucially, its solid-state packing.

Understanding the three-dimensional arrangement of molecules in a crystalline solid—the crystal structure—is paramount for predicting and controlling the macroscopic properties of a material. For pharmaceutical compounds, the crystal structure dictates solubility, dissolution rate, bioavailability, and stability, making crystallography an indispensable tool in drug development. In materials science, the crystal packing determines optical, electronic, and mechanical properties. Therefore, a detailed analysis of the crystal structure of 2-Methyl-1H-indene can provide invaluable insights into its physicochemical characteristics and potential applications.

This guide will walk through the essential steps of a single-crystal X-ray diffraction study, from the foundational principles to the advanced computational analysis of intermolecular interactions that govern the crystal packing.

Experimental Methodology: From Crystal to Structure

The cornerstone of crystal structure analysis is the single-crystal X-ray diffraction (SC-XRD) experiment.[4][5][6][7][8] This powerful, non-destructive technique allows for the precise determination of the atomic arrangement within a crystalline material.[6]

Crystal Growth: The Prerequisite for Diffraction

The journey to elucidating a crystal structure begins with the growth of a high-quality single crystal. The ideal crystal for SC-XRD should be of a suitable size (typically 0.1-0.3 mm in each dimension), possess a well-defined shape, and be free from defects such as cracks or twinning.[4] For a small organic molecule like 2-Methyl-1H-indene, which is a liquid at room temperature, crystallization would necessitate low-temperature techniques.

Step-by-Step Protocol for Low-Temperature Crystallization:

-

Sample Purity: Begin with a highly purified sample of 2-Methyl-1H-indene, as impurities can inhibit crystallization or lead to poorly ordered crystals.

-

Solvent Selection: Dissolve a small amount of the compound in a suitable solvent or a mixture of solvents. The ideal solvent is one in which the compound is sparingly soluble at low temperatures.

-

Slow Cooling: Gradually lower the temperature of the solution. This can be achieved by placing the vial in a Dewar flask containing a cooling bath (e.g., dry ice/acetone) or by using a programmable cooling device. The slow rate of cooling is critical to allow for the ordered arrangement of molecules into a crystal lattice.

-

Crystal Harvesting: Once suitable crystals have formed, they must be carefully harvested and mounted for the diffraction experiment. For low-temperature stable crystals, this entire process is often performed under a stream of cold nitrogen gas.

Single-Crystal X-ray Diffraction: Data Collection

The core of the experimental work lies in the collection of diffraction data using a diffractometer.

Experimental Workflow for SC-XRD Data Collection:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

-

Mounting: A selected crystal is mounted on a goniometer head, which allows for its precise orientation in the X-ray beam.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms, constructive interference occurs at specific angles, producing a diffraction pattern of discrete spots.

-

Data Integration and Scaling: The positions and intensities of these diffraction spots are recorded as the crystal is rotated. This raw data is then processed to integrate the intensities of the individual reflections and to apply various corrections, resulting in a unique dataset for the crystal.

Structure Solution and Refinement

The processed diffraction data contains the amplitudes of the scattered X-rays, but the phase information is lost. This is known as the "phase problem" in crystallography.

-

Structure Solution: For small molecules like 2-Methyl-1H-indene, the phase problem can typically be solved using direct methods, which are mathematical techniques that use statistical relationships between the reflection intensities to derive initial phase estimates.[4][9]

-

Structure Refinement: The initial structural model is then refined against the experimental data.[9][10] This is an iterative process where the atomic positions, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated diffraction patterns.[9][10] The quality of the final structure is assessed by various metrics, most notably the R-factor.

Analysis of the Crystal Structure

A comprehensive analysis of a crystal structure extends beyond simply determining the atomic coordinates. It involves a detailed examination of the molecular geometry and the intricate network of intermolecular interactions that hold the crystal together.

Molecular Geometry

The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles within the 2-Methyl-1H-indene molecule. These parameters can be compared to standard values and to theoretical calculations to identify any conformational strain or unusual geometric features.

Table 1: Hypothetical Crystallographic Data for 2-Methyl-1H-indene

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀ |

| Formula Weight | 130.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.123 Å |

| b | 5.987 Å |

| c | 15.456 Å |

| β | 101.23° |

| Volume | 736.5 ų |

| Z | 4 |

| Density (calculated) | 1.172 g/cm³ |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and for illustrative purposes only, as the specific CIF files for 2-Methyl-1H-indene were not accessible.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, or crystal packing, is dictated by a delicate balance of various intermolecular forces. These can include strong interactions like hydrogen bonds, as well as weaker forces such as van der Waals interactions, π-π stacking, and C-H···π interactions.

Visualization of Intermolecular Interactions:

Caption: Potential intermolecular interactions in the crystal structure of 2-Methyl-1H-indene.

Hirshfeld Surface Analysis: A Visual Approach to Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[11][12][13][14] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the regions where the electron density of the molecule is greater than that of all other molecules.[11]

By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

2D Fingerprint Plots:

The Hirshfeld surface can be summarized in a 2D fingerprint plot, which is a histogram of the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface.[13] Different types of interactions have characteristic appearances on the fingerprint plot, allowing for their quantitative analysis. For 2-Methyl-1H-indene, one would expect to see significant contributions from H···H, C···H, and C···C contacts, corresponding to van der Waals forces, C-H···π interactions, and π-π stacking, respectively.

Conclusion and Future Directions

The crystal structure analysis of 2-Methyl-1H-indene, as outlined in this guide, provides a roadmap for gaining a fundamental understanding of its solid-state properties. While the specific crystallographic data remains to be fully explored, the methodologies described herein are universally applicable to the structural elucidation of small organic molecules.

A detailed analysis of the crystal structure of 2-Methyl-1H-indene, once the data becomes available, would offer valuable insights for:

-

Materials Science: Understanding the crystal packing would aid in the design of new materials with tailored optical and electronic properties.

-

Drug Development: For related bioactive molecules, knowledge of the solid-state structure is crucial for formulation and ensuring consistent bioavailability.

-

Fundamental Chemistry: A detailed examination of the intermolecular interactions would contribute to our understanding of the forces that govern molecular recognition and self-assembly in the solid state.

Future work should focus on obtaining high-quality single crystals of 2-Methyl-1H-indene and performing a comprehensive single-crystal X-ray diffraction study. The resulting structural information, when combined with computational analyses such as Hirshfeld surface analysis and quantum chemical calculations, will provide a complete picture of the solid-state behavior of this intriguing molecule.

References

- Refinement - X-Ray Crystallography. (n.d.).

- Spackman, M. A., & Jayatilaka, D. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 60(Pt 6), 627–668.

-

Visualizing Crystal Interactions. (n.d.). CCDC. Retrieved from [Link]

- X-ray crystallography. (2024). In Wikipedia.

- Crystal Structure Determination & Refinement. (n.d.).

- X-ray data processing. (2016). PubMed Central (PMC).

-

The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved from [Link]

- Hirshfeld Surface Analysis by using Crystal Explorer. (2015). YouTube.

-

Crystallography Open Database. (n.d.). Retrieved from [Link]

- Tutorial of CSDU module "Analysing intermolecular interactions 101". (2023). YouTube.

- Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. (n.d.). Stanford University.

- Anuar, N., et al. (2012). Morphology and Associated Surface Chemistry of l-Isoleucine Crystals Modeled under the Influence of l-Leucine Additive Molecules. Crystal Growth & Design, 12(4), 2195–2203.

- How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. (2025). YouTube.

- Analysing intermolecular interactions 101 – Full Interaction Maps. (n.d.). CCDC.

- Crundwell, G., Phan, J., & Kantardjieff, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.

- Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.

- Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022). Biointerface Research in Applied Chemistry, 13(5), 453.

- X-ray Diffraction Protocols and Methods. (n.d.).

- Crystallography Open Database - Metadata Standards C

- Turner, M. J., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 8(Pt 3), 316–330.

- Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 329–335.

-

1H-Indene, 2-methyl-. (n.d.). PubChem. Retrieved from [Link]

-

2-Methylindene. (n.d.). NIST WebBook. Retrieved from [Link]

- Crystallography Open Database | DCC. (2012).

-

2-Methylindene. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. 1H-Indene, 2-methyl- | C10H10 | CID 16587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylindene [webbook.nist.gov]

- 3. 2-Methylindene [webbook.nist.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eas.org [eas.org]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 9. fiveable.me [fiveable.me]

- 10. X-Ray Crystallography - Refinement [my.yetnet.ch]

- 11. crystalexplorer.net [crystalexplorer.net]

- 12. youtube.com [youtube.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Synthesis of Indene Derivatives

Abstract

The indene scaffold, a distinctive bicyclic aromatic hydrocarbon, represents a cornerstone in the architecture of numerous biologically active molecules and advanced materials.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold" in medicinal chemistry, fueling decades of research into its synthesis and functionalization.[3][4] This technical guide provides a comprehensive exploration of the discovery and historical evolution of indene derivative synthesis. We will traverse the journey from its initial isolation from coal tar to the advent of sophisticated, modern catalytic methodologies. This guide is designed for researchers, scientists, and professionals in drug development, offering not just a historical account but also a deep dive into the mechanistic underpinnings and practical applications of these synthetic strategies, exemplified by the synthesis of the landmark HIV protease inhibitor, Indinavir.

Introduction: The Indene Core - A Versatile Scaffold in Chemical Synthesis

Indene (C₉H₈) is an aromatic hydrocarbon composed of a benzene ring fused to a five-membered cyclopentene ring.[1][5] This fusion imparts a unique reactivity profile, making it a valuable building block for more complex molecular architectures.[5] The indene framework is a key structural motif in a wide array of natural products and synthetic molecules with significant biological activities.[1][6] Its rigid structure allows for the precise spatial arrangement of substituents, a critical factor for effective interaction with biological targets.[3] This has led to the widespread application of indene derivatives in pharmaceuticals and materials science, including their use as precursors for indene/coumarone thermoplastic resins.[1][5]

Chapter 1: The Genesis of Indene Chemistry - Discovery and Early Synthetic Endeavors

The story of indene begins in the late 19th century with its discovery in coal tar, a complex mixture of hydrocarbons produced during the coking of coal.[1][7] Indene is naturally present in the coal-tar fraction that boils between 175–185 °C.[1] Early methods for its isolation took advantage of its weak acidity. Treatment of the indene-containing fraction with sodium metal leads to the precipitation of "sodio-indene," which can then be converted back to indene via steam distillation.[1]

The first chemical syntheses of indene and its derivatives were reported in the late 19th and early 20th centuries. These early methods were often characterized by harsh reaction conditions and limited scope. One of the pioneering works in this area was published by W. H. Perkin, Jr. and G. Révay in 1894, detailing the synthesis of indene, its saturated analog hydrindene (indane), and some of their derivatives.[8]

Chapter 2: Classical Synthetic Strategies for the Indene Framework

Prior to the widespread adoption of organometallic catalysis, the synthesis of indene derivatives relied on classical organic reactions. These methods, while foundational, often required stoichiometric reagents and lacked the efficiency and functional group tolerance of modern techniques.

A common classical approach involves the intramolecular cyclization of substituted phenylpropionic acids or their derivatives.[9][10] This can be achieved under Friedel-Crafts conditions to furnish an indanone, which can then be reduced to an indanol and subsequently dehydrated to yield the corresponding indene.[9][10]

Another classical route is the aldol-type condensation between 5-nitroindan-1-ones and the lithium salt of N,N-disubstituted acetamides, followed by acid-catalyzed dehydration.[2][11] This method provides an efficient pathway to various indene-based molecular modules.[2]

Chapter 3: The Modern Era - Transition Metal-Catalyzed Indene Synthesis

The latter half of the 20th century and the beginning of the 21st century witnessed a revolution in organic synthesis, largely driven by the development of transition metal-catalyzed cross-coupling and cyclization reactions. These powerful tools have dramatically expanded the synthetic chemist's arsenal for constructing complex molecules like indene derivatives with high efficiency and selectivity.

Palladium-Catalyzed Reactions: The Intramolecular Heck Reaction

The intramolecular Heck reaction has emerged as a robust and widely used method for the synthesis of carbocyclic and heterocyclic compounds, including indenes.[12][13] This palladium(0)-catalyzed reaction involves the intramolecular coupling of an aryl or alkenyl halide with an alkene.[12][13] The reaction proceeds under mild conditions and exhibits high functional group tolerance.[12] The intramolecular Heck reaction can be used to construct rings of various sizes and has been applied in the synthesis of complex natural products.[13] Furthermore, the use of chiral palladium complexes allows for the enantioselective synthesis of indene derivatives, establishing tertiary or quaternary stereocenters with high precision.[13][14] An environmentally friendly approach to synthesizing substituted indenes has been developed using a palladium-catalyzed intermolecular double Heck reaction in water as the sole solvent.[15]

Experimental Protocol: Representative Intramolecular Heck Reaction for Indene Synthesis

Objective: To synthesize a substituted indene via an intramolecular palladium-catalyzed Heck reaction.

Materials:

-

A suitable aryl halide precursor with a tethered alkene (e.g., 1-(2-bromophenyl)-4-pentene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

A suitable base (e.g., triethylamine, Et₃N)

-

Anhydrous solvent (e.g., acetonitrile or dimethylformamide)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide precursor (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

-

Add the anhydrous solvent (10 mL) and the base (1.5 mmol).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired indene derivative.

Gold-Catalyzed Cycloisomerizations

Gold catalysis has emerged as a powerful tool for the synthesis of highly substituted indenes under mild conditions.[16] Gold(I) complexes, in particular, are excellent at activating alkynes towards nucleophilic attack.[17][18] A notable application is the enantioselective cycloisomerization and alkoxycyclization of ortho-alkynylstyrenes, which provides access to functionalized 1H-indene derivatives in excellent yields and with high enantioselectivities.[18] This method represents a rare example of a 5-endo-dig cyclization of ortho-alkynylstyrenes.[18] Another innovative gold-catalyzed approach involves the domino coupling of alcohols with allenes, forming two carbon-carbon bonds in a single step to yield highly substituted indenes.[16] This reaction is notable for its mild conditions (room temperature, under air) and high yields.[16] More recently, a gold-catalyzed intramolecular hydroalkylation of readily available ynamides has been reported as a straightforward entry to polysubstituted indenes.[19][20]

The Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, catalyzed by a metal-carbonyl complex, to form an α,β-cyclopentenone.[21][22] Discovered by Ihsan Ullah Khand and Peter Ludwig Pauson around 1970, this reaction has become a standard tool in organic synthesis.[21][23] While initially requiring stoichiometric amounts of dicobalt octacarbonyl, modern variations utilize catalytic amounts of various transition metals, including cobalt, rhodium, and iridium.[21][24] The intramolecular version of the Pauson-Khand reaction is particularly useful in total synthesis for constructing fused bicyclic systems, as it overcomes the poor regioselectivity often observed in intermolecular reactions.[21]

Visualization of Synthetic Pathways

Caption: Overview of Classical vs. Modern Synthetic Routes to Indene Derivatives.

Chapter 4: Case Study - The Role of Indene in Drug Development: The Synthesis of Indinavir

The significance of the indene scaffold in medicinal chemistry is powerfully illustrated by its incorporation into the HIV protease inhibitor, Indinavir (Crixivan®).[25][26] Developed by Merck and approved by the FDA in 1996, Indinavir was a critical component of highly active antiretroviral therapy (HAART) that transformed the treatment of HIV/AIDS.[25] The synthesis of Indinavir is a multi-step process that showcases the strategic use of key chemical transformations to assemble a complex, biologically active molecule.[27]

A crucial building block for Indinavir is (-)-cis-(1S,2R)-1-aminoindan-2-ol.[27] The synthesis of the final drug involves coupling this aminoindanol fragment with a complex piperazine derivative.[26][27] The rigid indane core of this fragment plays a vital role in orienting the substituents for optimal binding to the active site of the HIV protease enzyme.[25] Various synthetic routes have been developed for both the aminoindanol and the piperazine components, including solid-phase synthesis methodologies.[27][28]

Chapter 5: Summary and Future Outlook

The journey of indene synthesis, from its humble beginnings in the distillation of coal tar to the elegant and precise catalytic methods of today, reflects the broader evolution of organic chemistry. The development of powerful synthetic tools has not only enabled the efficient production of known indene derivatives but has also opened doors to the creation of novel analogs with potentially enhanced biological activities or material properties.

Comparative Summary of Synthetic Methods

| Method | Catalyst/Reagent | Key Features | Limitations |

| Classical Methods | Strong acids/bases | Foundational, useful for specific precursors | Harsh conditions, limited scope, stoichiometric reagents |

| Intramolecular Heck Reaction | Palladium(0) complexes | High functional group tolerance, mild conditions, enantioselective variants | Requires pre-functionalized substrates |

| Gold-Catalyzed Cyclizations | Gold(I) complexes | Very mild conditions, high atom economy, access to highly substituted indenes | Substrate-specific, catalyst cost can be a factor |

| Pauson-Khand Reaction | Cobalt or Rhodium carbonyls | Forms cyclopentenone ring, powerful for fused systems | Can have regioselectivity issues in intermolecular cases, use of CO gas |

The future of indene synthesis will likely be driven by the pursuit of even more efficient, sustainable, and versatile methodologies. Areas of active research include:

-

C-H Activation: Direct functionalization of C-H bonds offers the most atom-economical approach to building molecular complexity, and its application to indene synthesis is a promising frontier.[29]

-

Photoredox Catalysis: Utilizing light to drive chemical reactions opens up new avenues for mild and selective transformations.

-

Flow Chemistry: Continuous flow processes can offer advantages in terms of safety, scalability, and reaction optimization.

As our understanding of chemical reactivity deepens and new catalytic systems are discovered, the synthesis of indene derivatives will undoubtedly continue to evolve, providing researchers and drug developers with an ever-expanding toolkit to address pressing challenges in medicine and materials science.

References

- 1. Indene - Wikipedia [en.wikipedia.org]

- 2. BJOC - Synthetic approaches to multifunctional indenes [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. XXV.—Synthesis of indene, hydrindene, and some of their derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Indane - Wikipedia [en.wikipedia.org]

- 10. CN101318887B - Method for preparing indene compounds - Google Patents [patents.google.com]

- 11. [PDF] Synthetic approaches to multifunctional indenes | Semantic Scholar [semanticscholar.org]

- 12. organicreactions.org [organicreactions.org]

- 13. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 14. soc.chim.it [soc.chim.it]

- 15. Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Using Gold to Make Substituted Indenes - ChemistryViews [chemistryviews.org]

- 17. scispace.com [scispace.com]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 22. Pauson-Khand Reaction [organic-chemistry.org]

- 23. organicreactions.org [organicreactions.org]

- 24. New Developments in the Pauson-Khand Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Indinavir - Wikipedia [en.wikipedia.org]

- 26. arkat-usa.org [arkat-usa.org]

- 27. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Theoretical calculations on 2-Methyl-1H-indene stability

An In-depth Technical Guide to the Theoretical Calculation of 2-Methyl-1H-indene Stability

Abstract

This guide provides a comprehensive, in-depth exploration of the theoretical methods used to evaluate the stability of 2-Methyl-1H-indene, a molecule of significant interest in medicinal chemistry and materials science. We delve into the principles of computational chemistry, focusing on Density Functional Theory (DFT) as a robust method for these calculations. This document serves as a practical handbook for researchers, scientists, and drug development professionals, offering a step-by-step protocol for performing stability calculations, interpreting the results, and applying these insights to guide synthetic and formulation strategies. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction to 2-Methyl-1H-indene and its Significance

Structure and Isomerism of 2-Methylindene

2-Methyl-1H-indene is a polycyclic aromatic hydrocarbon with a molecular formula of C10H10. Its structure consists of a benzene ring fused to a five-membered ring containing a methylene group and a methyl-substituted double bond. A key feature of 2-Methyl-1H-indene is its ability to exist as tautomers, which are isomers that readily interconvert. The primary tautomers are 2-Methyl-1H-indene and 2-Methyl-2H-indene, with the position of the double bond within the five-membered ring being the distinguishing feature. The relative stability of these tautomers is a critical factor in determining the overall properties and reactivity of the compound.

Importance in Medicinal Chemistry and Materials Science

The indene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. For instance, the indene derivative indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID). The stability of the indene core and its derivatives, such as 2-Methyl-1H-indene, directly impacts their shelf-life, metabolic pathways, and ultimately, their therapeutic efficacy and safety profiles. In materials science, indene derivatives are utilized in the synthesis of polymers and organic electronic materials, where their stability influences the performance and durability of the final products.

The Role of Theoretical Calculations in Predicting Molecular Stability

Theoretical calculations, particularly those based on quantum mechanics, provide a powerful tool for predicting the relative stabilities of molecules and their isomers without the need for extensive experimental work. These in silico methods can accurately compute the thermodynamic properties of molecules, such as their enthalpy and Gibbs free energy, allowing for a quantitative comparison of the stabilities of different structures. This predictive capability is invaluable in the early stages of drug discovery and materials design, as it enables the rational selection of the most promising candidates for further development.

Theoretical Foundations of Computational Stability Analysis

Introduction to Quantum Chemical Methods

Quantum chemical methods are a class of computational techniques that use the principles of quantum mechanics to model the behavior of atoms and molecules. These methods can be broadly categorized into ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, and semi-empirical methods, which use parameters derived from experimental results. For the study of molecular stability, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are generally preferred due to their higher accuracy.

Density Functional Theory (DFT) as a Method of Choice

Density Functional Theory (DFT) has emerged as one of the most popular and versatile quantum chemical methods due to its favorable balance of accuracy and computational cost. Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the energy of a molecule can be determined from its electron density. This simplification allows for the study of larger and more complex molecules, making it an ideal choice for investigating the stability of compounds like 2-Methyl-1H-indene.

Selecting an Appropriate Functional and Basis Set (e.g., B3LYP/6-31G*)

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: The functional describes the quantum mechanical effects of exchange and correlation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has been shown to provide excellent results for a wide range of organic molecules and is a common choice for stability studies.

-

Basis Set: The basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. The 6-31G* basis set, also known as 6-31G(d), is a Pople-style basis set that provides a good compromise between accuracy and computational efficiency for molecules containing first and second-row atoms. The asterisk indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are important for describing the anisotropic nature of chemical bonds.

Step-by-Step Protocol for Theoretical Stability Calculation of 2-Methyl-1H-indene

This protocol outlines the key steps for performing a theoretical stability calculation of 2-Methyl-1H-indene and its tautomer, 2-Methyl-2H-indene, using DFT.

Molecular Structure Input and Optimization

The first step is to generate the 3D coordinates of the 2-Methyl-1H-indene and 2-Methyl-2H-indene molecules. This can be done using molecular building software such as Avogadro or GaussView. The initial structures are then subjected to a geometry optimization calculation. This process systematically adjusts the atomic coordinates to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Caption: Workflow for theoretical stability analysis of 2-Methyl-1H-indene tautomers.

Frequency Calculations and Thermodynamic Analysis

Following a successful geometry optimization, a frequency calculation is performed on the optimized structure. This calculation serves two primary purposes:

-

Verification of a True Minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry optimization would need to be repeated.

-

Calculation of Thermodynamic Properties: The vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE), as well as the thermal corrections to the enthalpy and Gibbs free energy.

Calculation of Relative Energies of Tautomers

The total electronic energy (E), enthalpy (H), and Gibbs free energy (G) are obtained for both the 2-Methyl-1H-indene and 2-Methyl-2H-indene tautomers. The relative energies are then calculated by taking the difference in these values between the two tautomers. For example, the relative electronic energy is calculated as:

ΔE = E(2-Methyl-2H-indene) - E(2-Methyl-1H-indene)

A negative value of ΔE indicates that 2-Methyl-2H-indene is more stable than 2-Methyl-1H-indene, while a positive value indicates the opposite. The same principle applies to the relative enthalpy (ΔH) and Gibbs free energy (ΔG).

Software and Hardware Considerations

A variety of software packages are available for performing DFT calculations, with Gaussian, ORCA, and GAMESS being among the most widely used. These calculations can be computationally demanding, with the required resources depending on the size of the molecule and the level of theory used. For the B3LYP/6-31G* level of theory on a molecule the size of 2-Methyl-1H-indene, a modern multi-core workstation is typically sufficient.

Analysis and Interpretation of Results

Key Output Parameters (Zero-Point Energy, Enthalpy, Gibbs Free Energy)

The key output parameters from the calculations are the total electronic energy (E), the zero-point vibrational energy (ZPVE), the enthalpy (H), and the Gibbs free energy (G).

-

Total Electronic Energy (E): This is the energy of the molecule at 0 Kelvin with stationary nuclei.

-

Zero-Point Vibrational Energy (ZPVE): This is the vibrational energy of the molecule at 0 Kelvin due to the uncertainty principle. The ZPVE-corrected energy is often denoted as E0.

-

Enthalpy (H): This includes the thermal contributions to the energy at a given temperature (usually 298.15 K).

-

Gibbs Free Energy (G): This includes both enthalpic and entropic contributions to the energy at a given temperature and is the most relevant value for determining the thermodynamic stability of a molecule under standard conditions.

Interpreting Energy Differences to Determine Relative Stability

The relative stabilities of the tautomers are determined by comparing their Gibbs free energies. The tautomer with the lower Gibbs free energy is the more stable isomer. The magnitude of the energy difference provides a quantitative measure of the relative stability.

Table 1: Hypothetical Calculated Energies for 2-Methylindene Tautomers

| Tautomer | Total Electronic Energy (Hartree) | ZPVE-Corrected Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |

| 2-Methyl-1H-indene | -386.123456 | -385.987654 | -385.981234 | -386.012345 |

| 2-Methyl-2H-indene | -386.120123 | -385.984321 | -385.977890 | -386.008901 |

| Difference (Δ) | -0.003333 | -0.003333 | -0.003344 | -0.003444 |

In this hypothetical example, the Gibbs free energy of 2-Methyl-1H-indene is lower than that of 2-Methyl-2H-indene by 0.003444 Hartree (approximately 2.16 kcal/mol), indicating that 2-Methyl-1H-indene is the more stable tautomer .

Visualization of Molecular Orbitals (HOMO-LUMO)